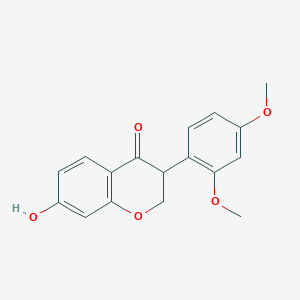
Sativanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sativanone is a naturally occurring compound found in various plant species, particularly within the Fabaceae family. It is classified as an isoflavonoid, a type of flavonoid known for its diverse biological activities. This compound has garnered interest due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sativanone can be synthesized through several chemical routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the synthesis may start with the condensation of 2,4-dimethoxybenzaldehyde with acetophenone, followed by cyclization and subsequent hydroxylation to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. Plants such as Dalbergia odorifera are rich in this compound, and the compound can be isolated using solvent extraction followed by chromatographic purification . This method ensures the compound’s purity and maintains its bioactive properties.
Analyse Chemischer Reaktionen
Types of Reactions: Sativanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Sativanone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other bioactive compounds and as a model compound for studying isoflavonoid chemistry.
Biology: this compound is used to investigate its effects on cellular processes, including its role in modulating oxidative stress and inflammation.
Medicine: Research has shown that this compound exhibits potential anticancer, anti-inflammatory, and antioxidant activities, making it a candidate for drug development.
Wirkmechanismus
Sativanone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 and cyclooxygenase-2.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways, including the mitochondrial pathway and the activation of caspases.
Vergleich Mit ähnlichen Verbindungen
Sativanone is structurally similar to other isoflavonoids, such as:
- Violanone
- 3’-O-Methylviolanone
- Formononetin
- Daidzein
- Genistein
Uniqueness: this compound stands out due to its specific substitution pattern on the aromatic ring, which imparts unique biological activities. Compared to its analogs, this compound has shown stronger anti-inflammatory and antioxidant properties, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
70561-31-8 |
|---|---|
Molekularformel |
C17H16O5 |
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
(3R)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-20-11-4-6-12(15(8-11)21-2)14-9-22-16-7-10(18)3-5-13(16)17(14)19/h3-8,14,18H,9H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
JOVYBWHPTQRVNZ-AWEZNQCLSA-N |
SMILES |
COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC |
Isomerische SMILES |
COC1=CC(=C(C=C1)[C@@H]2COC3=C(C2=O)C=CC(=C3)O)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC |
Synonyme |
sativanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















